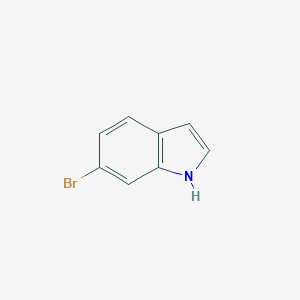
6-溴吲哚
概述
描述
6-Bromo-1H-indole is an indole derivative, characterized by the presence of a bromine atom at the 6th position of the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
科学研究应用
6-Bromo-1H-indole has a wide range of applications in scientific research:
作用机制
Target of Action
6-Bromoindole, also known as 6-bromo-1H-indole, is an indole derivative Indole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to many bioactive molecules .
Mode of Action
It is known to undergo palladium-catalyzed reactions with certain compounds such as 2-(4-fluorophenyl)ethylpiperazine, leading to the formation of carbonylation products . This suggests that 6-Bromoindole may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
For instance, they can be converted into halogenated and oxygenated derivatives through biocatalytic processes . These derivatives can have various bioactivities and therapeutic potentials.
Result of Action
Bromoindoles have been found to inhibit biofilm formation in certain bacterial strains, suggesting that 6-bromoindole may have similar antibacterial properties .
生化分析
Biochemical Properties
6-Bromoindole is an important starter in 6-substituted indole chemistry . It has been used in the synthesis of various indole derivatives, including 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl 6-bromoindole-1-carboxylate . These derivatives can interact with various enzymes, proteins, and other biomolecules, altering their function and participating in various biochemical reactions .
Cellular Effects
The cellular effects of 6-Bromoindole and its derivatives can vary depending on the specific derivative and the type of cells involved. For instance, some bromoindoles have been found to inhibit the formation of biofilms by Escherichia coli O157:H7, a pathogenic strain of bacteria . This suggests that 6-Bromoindole and its derivatives could influence cell function by modulating biofilm formation, a key aspect of bacterial survival and pathogenicity .
Molecular Mechanism
The molecular mechanism of action of 6-Bromoindole involves its interaction with various biomolecules. For instance, it undergoes a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products . This suggests that 6-Bromoindole can participate in complex chemical reactions, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects .
Temporal Effects in Laboratory Settings
The effects of 6-Bromoindole can change over time in laboratory settings. For instance, bromoindoles have been found in marine sediment and water samples, with concentrations up to 40,000 ng g −1 total organic carbon for 4-bromophenol . This suggests that 6-Bromoindole could have long-term effects on cellular function, possibly due to its stability and resistance to degradation .
Dosage Effects in Animal Models
The effects of 6-Bromoindole can vary with different dosages in animal models. For instance, in a study involving the treatment of human nasopharyngeal squamous cell carcinoma cells grown as xenografts in SCID mice, a single administration of 200mgkg –1 prodrug was used .
Metabolic Pathways
6-Bromoindole can be involved in various metabolic pathways. For instance, it can be produced from indole through biocatalytic approaches . Indole can be produced from glucose or tryptophan by fermentation, and then converted into halogenated and oxygenated derivatives, including 6-Bromoindole, by microbial cell factories .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods: In industrial settings, the preparation of 6-Bromoindole may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial production process .
化学反应分析
Types of Reactions: 6-Bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Palladium-Catalyzed Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Palladium-Catalyzed Reactions: Reagents include palladium catalysts, ligands, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted indoles.
Cross-Coupling Products: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.
相似化合物的比较
- 6-Fluoro-1H-indole
- 6-Chloro-1H-indole
- 6-Iodo-1H-indole
Comparison: 6-Bromo-1H-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its halogenated counterparts, such as 6-fluoro-1H-indole or 6-chloro-1H-indole, the bromine atom provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .
属性
IUPAC Name |
6-bromo-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGHOPSCKCTPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350299 | |
| Record name | 6-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-29-9 | |
| Record name | 6-Bromoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52415-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-bromoindole?
A1: The molecular formula of 6-bromoindole is C8H6BrN, and its molecular weight is 196.04 g/mol.
Q2: What are the key spectroscopic characteristics of 6-bromoindole?
A2: The structure of 6-bromoindole has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , ] These techniques provide valuable information about the compound's structure, functional groups, and purity. For detailed spectroscopic data, refer to the cited research articles.
Q3: What biological activities have been reported for 6-bromoindole and its derivatives?
A3: Research indicates that 6-bromoindole and its derivatives exhibit a range of biological activities, including:
- Antioxidant and Tyrosinase Inhibitory Activity: 6-Bromoindole derivatives, specifically adenosine and ethyl-α-D-glucopyranoside isolated from the sea cucumber Stichopus japonicus, have demonstrated antioxidant and tyrosinase inhibitory properties. []
- Anti-inflammatory Activity: Studies have shown that 6-bromoindole, along with other brominated indoles, possess anti-inflammatory properties. This activity is linked to the inhibition of nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) production. [, ]
- Antibacterial Activity: Certain 6-bromoindole derivatives have displayed antibacterial activity against various bacterial strains, including Staphylococcus aureus and multidrug-resistant isolates. [, , , , ]
- Antifouling Activity: 6-bromoindole has shown promising antifouling activity against marine diatom species, suggesting its potential use in preventing biofouling. []
- Cytotoxicity: Some 6-bromoindole derivatives have exhibited cytotoxic activity against cancer cell lines, indicating potential anticancer properties. [, , ]
Q4: How does 6-bromoindole exert its anti-inflammatory effects?
A4: Research suggests that 6-bromoindole exerts its anti-inflammatory effects by inhibiting the NFκB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NFκB translocation, 6-bromoindole effectively reduces the production of pro-inflammatory cytokines. []
Q5: What is the significance of 6-bromoindole's antifouling activity?
A5: Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant challenge in various industries, including shipping and aquaculture. The discovery of 6-bromoindole's antifouling activity against marine diatoms suggests its potential as an environmentally friendly alternative to traditional, often toxic, antifouling agents. []
Q6: What are the common synthetic routes for preparing 6-bromoindole?
A6: 6-bromoindole can be synthesized through various methods, including:
- Direct Bromination: This method involves the direct bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination at the 6-position. [, , , , , , , , , , ]
- Multi-step Synthesis: More complex derivatives may require multi-step synthetic approaches involving protection and deprotection strategies, coupling reactions, and other transformations. [, , , , , , , , ]
Q7: How do structural modifications of 6-bromoindole impact its activity?
A7: Structural modifications of 6-bromoindole can significantly influence its biological activity. For instance: * Halogenation: Introducing different halogens at the 6-position can alter the compound's potency and selectivity. [, , ] * N-substitution: Adding substituents to the nitrogen atom of the indole ring can modify the compound's physicochemical properties and interactions with biological targets. [, , , , , ] * Functional group modifications: Altering the functional groups attached to the indole ring can lead to derivatives with distinct pharmacological profiles. [, , , , , , ]
Q8: How does 6-bromoindole interact with its biological targets?
A8: The specific mechanisms of action of 6-bromoindole and its derivatives can vary depending on the target and the compound's structure. Potential mechanisms include:
- Enzyme Inhibition: 6-bromoindole derivatives may inhibit specific enzymes involved in various biological pathways, such as those involved in inflammation, bacterial growth, or tyrosinase activity. [, , , , , ]
- DNA Intercalation: Certain 6-bromoindole alkaloids have been reported to interact with DNA, potentially influencing gene expression and cellular processes. []
Q9: Are there known resistance mechanisms against 6-bromoindole's antibacterial activity?
A9: While specific resistance mechanisms against 6-bromoindole are not extensively documented in the provided research, it's important to note that bacteria can develop resistance to antibacterial agents through various mechanisms, including mutations in target enzymes, efflux pumps, and enzymatic degradation. Further research is crucial to understand and mitigate potential resistance development.
Q10: What is the toxicological profile of 6-bromoindole?
A10: While the provided research highlights the biological activities of 6-bromoindole and its derivatives, it's essential to conduct comprehensive toxicological studies to assess potential adverse effects. These studies should evaluate acute and chronic toxicity, genotoxicity, and other relevant parameters.
Q11: What are the environmental implications of using 6-bromoindole and its derivatives?
A11: The potential environmental impact of 6-bromoindole and its derivatives should be thoroughly assessed before widespread use. Studies should evaluate the compound's biodegradability, bioaccumulation potential, and toxicity to aquatic organisms. Sustainable practices, such as responsible waste management and the exploration of biodegradable alternatives, are crucial to minimize ecological risks. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
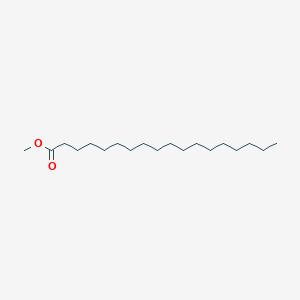
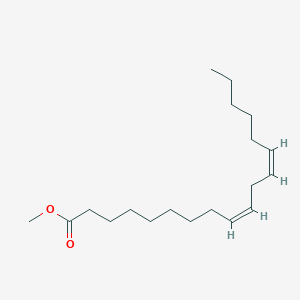
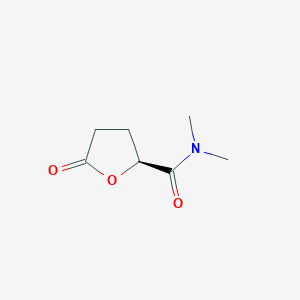

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)

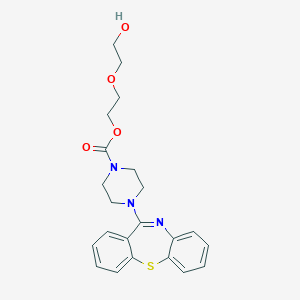
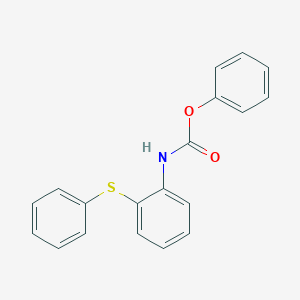
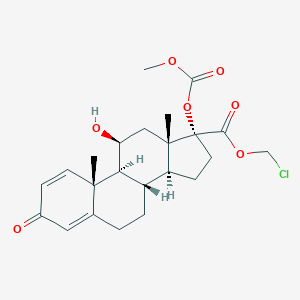
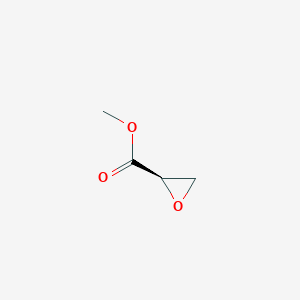
![(2E,4S)-4-Amino-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Ethyl Ester](/img/structure/B116613.png)
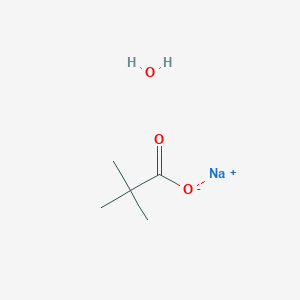
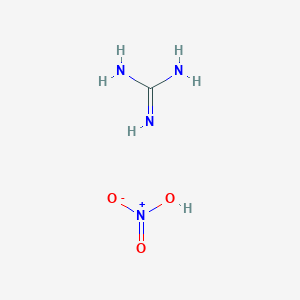
![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)
